(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains both a thiazolidinone and a pyridine moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyridine derivative under specific reaction conditions. Common reagents used in the synthesis may include:
- Thiazolidinone derivatives
- Pyridine derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential antimicrobial and anti-inflammatory properties. Studies may focus on its ability to inhibit the growth of bacteria or reduce inflammation in cellular models.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Research may include its efficacy in treating infections, inflammatory diseases, or cancer.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or modulate signaling pathways related to inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core structure, known for their diverse biological activities.
Pyridine Derivatives: Compounds containing a pyridine ring, often studied for their pharmacological properties.
Uniqueness
(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone and a pyridine moiety, which may confer distinct biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2OS2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(5Z)-5-(1-methylpyridin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-18-11-6-5-9-14(18)15-16(20)19(17(21)22-15)12-10-13-7-3-2-4-8-13/h2-9,11H,10,12H2,1H3/b15-14- |
InChI Key |
VBVHPJDCBSPXIM-PFONDFGASA-N |
Isomeric SMILES |
CN\1C=CC=C/C1=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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